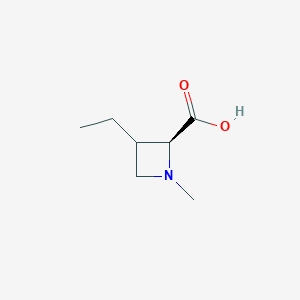
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
Descripción general
Descripción
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H13ClFNO2 and its molecular weight is 245.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Potential in Cancer and CNS Disorders
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride and its derivatives have shown significant promise in the therapeutic landscape, especially concerning cancer and central nervous system (CNS) disorders. The compound belongs to the tetrahydroisoquinoline (THIQ) class, which is recognized for its neuroprotective, antiaddictive, and antidepressant properties. Research highlights the potential of THIQ derivatives in addressing a broad spectrum of therapeutic areas, including cancer, malaria, CNS conditions, cardiovascular and metabolic disorders. The approval of trabectedin, a related compound, for soft tissue sarcomas by the US FDA underscores the anticancer potential within this class. The diverse therapeutic applications stem from the compound's ability to modulate various biological pathways, offering a basis for novel drug development (Singh & Shah, 2017; Antkiewicz‐Michaluk et al., 2018).
Role in Antibacterial and Antimicrobial Resistance
In the realm of infectious diseases, the compound's derivatives have been explored for their antibacterial properties. The development of fluoroquinolones, for example, has been a critical advancement in treating bacterial infections. These derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial organisms. Their effectiveness as potent antibacterial agents highlights the potential for THIQ derivatives in combating various bacterial infections and addressing challenges related to antimicrobial resistance (da Silva et al., 2003).
Applications in Environmental and Analytical Chemistry
Beyond their therapeutic applications, THIQ derivatives have also found utility in environmental and analytical chemistry. For instance, fluorescent chemosensors based on related compounds have been developed for detecting metal ions, anions, and neutral molecules. These chemosensors are celebrated for their high selectivity and sensitivity, underscoring the versatility of THIQ derivatives in various scientific domains. Such applications extend the relevance of this compound beyond the medical field into environmental monitoring and analytical research (Roy, 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride are monoamine oxidase A (MAO-A) and B (MAO-B) . These enzymes play a crucial role in the metabolism of monoamine neurotransmitters in the brain .
Mode of Action
This compound inhibits the enzymatic activities of both MAO-A and MAO-B, leading to an increase in monoamine neurotransmitter levels in the brain . It also inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), lowers the production of free radicals, and shifts dopamine catabolism toward the catechol-O-methyltransferase (COMT)-dependent O-methylation .
Biochemical Pathways
The inhibition of MAO-A and MAO-B affects the catabolism of dopamine, shifting it towards the COMT-dependent O-methylation pathway . This shift reduces the production of free radicals and DOPAC, a metabolite of dopamine .
Pharmacokinetics
The compound has high gastrointestinal absorption and is BBB permeant . The compound has a log P value indicating moderate lipophilicity, which may influence its distribution and elimination .
Result of Action
The inhibition of MAO-A and MAO-B by this compound leads to an increase in monoamine neurotransmitter levels in the brain . This can have various effects, including neuroprotective effects . The compound’s ability to lower the production of free radicals and shift dopamine catabolism can also contribute to its neuroprotective activity .
Action Environment
The compound’s action can be influenced by various environmental factors. For example, oxidative stress in the brain can enhance the compound’s neuroprotective effects by increasing the need for its MAO-inhibiting and free radical-lowering activities . Additionally, the compound’s presence in foods rich in 2-phenylethylamine suggests that dietary intake may influence its levels in the brain .
Propiedades
IUPAC Name |
methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10;/h2-3,6,10,13H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUONHCFNFRTXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)C=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007908-42-9 | |
| Record name | 1-Isoquinolinecarboxylic acid, 6-fluoro-1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007908-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)










